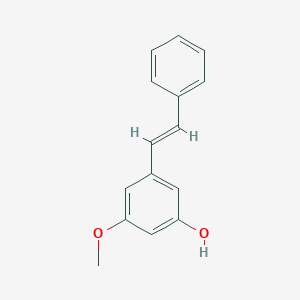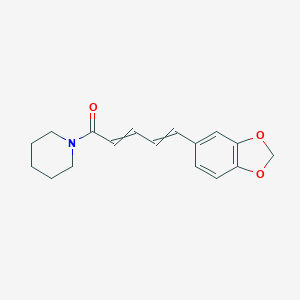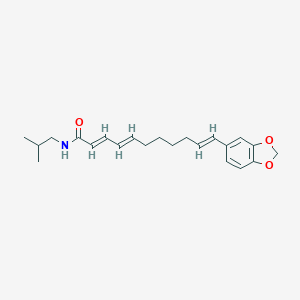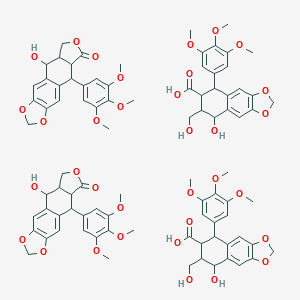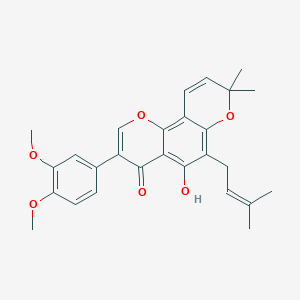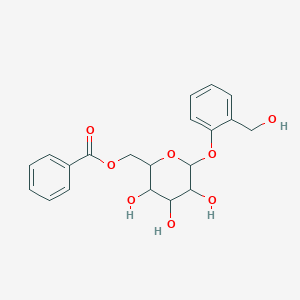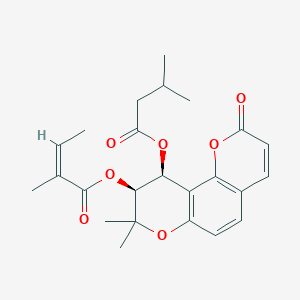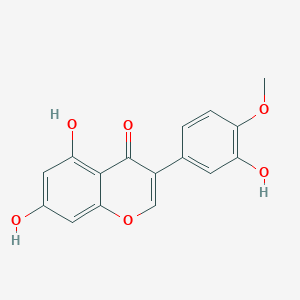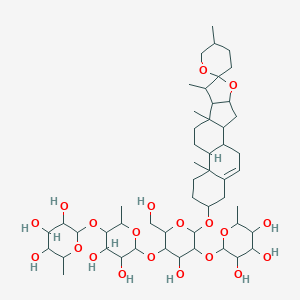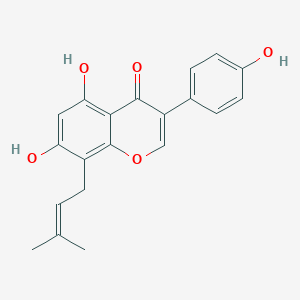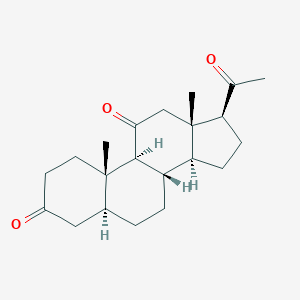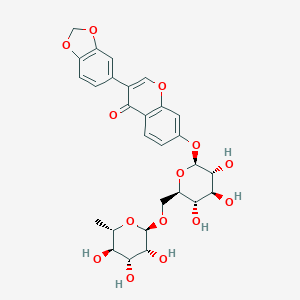
Pseudobaptigenin 7-rhamnoglucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pseudobaptigenin 7-rhamnoglucoside is a flavonoid compound that is found in various plants. It has been studied for its potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Wissenschaftliche Forschungsanwendungen
1. Biosynthesis in Microbioreactors
Pseudobaptigenin 7-rhamnoglucoside plays a role in the biosynthesis of glycompounds, particularly in microbioreactors. Martins et al. (2018) developed magnetic cross-linked enzyme aggregates of rhamnopyranosidase, which are used for glycompounds biosynthesis. These have applications in food and pharmaceutical industries. The study focused on optimizing various factors like precipitants and temperature for efficient biosynthesis, using rhamnopyranosidase's activity in the hydrolysis of compounds including 4',5,7-trihydroxyflavanone-7-rhamnoglucoside (Martins, Albuquerque, Nunes, & Ribeiro, 2018).
2. Rhamnolipid Production and Applications
The production of rhamnolipids, which are rhamnose-containing glycolipid biosurfactants, is another application area. Maier and Soberón-Chávez (2000) described the biosynthesis of rhamnolipids by Pseudomonas aeruginosa, highlighting their potential industrial and environmental applications. These applications include production of fine chemicals, environmental remediation, and biological control agents. The study emphasized the complexity of the genetic regulatory system controlling their synthesis (Maier & Soberón-Chávez, 2000).
3. Effects on Apoptosis-Inducing Activity of Flavonoids
The addition of rutinoside (rhamnoglucoside) to flavonoids and its effect on their apoptosis-inducing activities in cells is another research focus. Chen et al. (2003) explored how rutinoside modification influences the apoptotic potential of flavonoids in HL-60 cells. The study provides insights into the molecular mechanisms of flavonoids and their derivatives in cell cycle regulation and apoptosis (Chen, Shen, & Lin, 2003).
4. Rhamnolipid Gene Regulation
Research by Reis et al. (2011) focused on the gene regulation involved in rhamnolipid production in Pseudomonas aeruginosa. This study provided a comprehensive review of the gene regulatory factors involved in rhamnolipid biosynthesis, which is crucial for industrial production and various applications (Reis, Pereira, Neves, & Freire, 2011).
Eigenschaften
CAS-Nummer |
25776-06-1 |
|---|---|
Produktname |
Pseudobaptigenin 7-rhamnoglucoside |
Molekularformel |
C28H30O14 |
Molekulargewicht |
590.5 g/mol |
IUPAC-Name |
3-(1,3-benzodioxol-5-yl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C28H30O14/c1-11-20(29)23(32)25(34)27(40-11)37-9-19-22(31)24(33)26(35)28(42-19)41-13-3-4-14-17(7-13)36-8-15(21(14)30)12-2-5-16-18(6-12)39-10-38-16/h2-8,11,19-20,22-29,31-35H,9-10H2,1H3/t11-,19+,20-,22+,23+,24-,25+,26+,27+,28+/m0/s1 |
InChI-Schlüssel |
BYSWVDZWRHOULM-YSKKJLAQSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O |
Synonyme |
Pseudobaptigenin 7-rhamnoglucoside; 3-(1,3-Benzodioxol-5-yl)-7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



